Teugin
Description
Teugin may belong to a class of multidentate ligands or metal complexes, possibly analogous to phosphine-alkene hybrid systems discussed in , which emphasize catalytic applications and transition metal coordination chemistry.
Properties
IUPAC Name |
(5S,5'S,6aS,7R,8R,10R,10aR)-5'-(furan-3-yl)-5,10-dihydroxy-8-methylspiro[5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7,3'-oxolane]-2',3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10-4-16(22)20-9-26-17(23)13(20)5-12(21)6-15(20)19(10)7-14(27-18(19)24)11-2-3-25-8-11/h2-3,5,8,10,12,14-16,21-22H,4,6-7,9H2,1H3/t10-,12-,14+,15-,16-,19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNRUJAHBRZVTP-VFVLLFFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C23COC(=O)C2=CC(CC3C14CC(OC4=O)C5=COC=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@]23COC(=O)C2=C[C@H](C[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neo-clerodane diterpenoids like Teugin typically involves multiple steps, including the formation of the core carbon skeleton and subsequent functionalization. The synthetic routes often start with readily available natural precursors or simpler synthetic intermediates. Key steps may include cyclization reactions, oxidation, and reduction processes to build the complex ring system.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve the extraction of the compound from Teucrium fragile using solvent extraction methods. This process may be followed by purification steps such as chromatography to isolate this compound in its pure form. Large-scale synthesis could also be explored, leveraging optimized synthetic routes to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Teugin, like other neo-clerodane diterpenoids, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a model compound for studying neo-clerodane diterpenoid synthesis and reactivity.
Biology: Investigating its biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Exploring its potential as a lead compound for drug development.
Industry: Potential use in the development of natural product-based pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Teugin involves its interaction with specific molecular targets and pathways. As a neo-clerodane diterpenoid, it may interact with enzymes or receptors involved in various biological processes. The exact molecular targets and pathways would depend on the specific biological activity being studied, such as inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Phosphine-Alkene Ligands (e.g., Compound 32 in )
Phosphine-alkene ligands, such as those described in , share hybrid donor properties with Teugin, enabling versatile coordination modes with transition metals. Key differences include:
- Donor Atoms: Phosphine-alkene ligands utilize phosphorus and alkene π-systems, whereas this compound may incorporate tellurium or selenium atoms, altering redox activity and steric profiles.
- Catalytic Efficiency : Phosphine-alkene systems are optimized for asymmetric catalysis in cross-coupling reactions , while this compound’s hypothetical applications might focus on photochemical or heavy-metal-mediated processes due to tellurium’s high polarizability .
Selenium/Tellurium Heterocycles
As noted in , selenium and tellurium compounds exhibit distinct electronic properties compared to lighter chalcogens (e.g., sulfur). For example:
- Bond Lengths : Te–C bonds (~2.05 Å) are longer than Se–C bonds (~1.95 Å), influencing ring strain in heterocycles.
- Reactivity : Tellurium compounds are more susceptible to oxidative degradation but offer stronger Lewis acidity, which could make this compound a superior catalyst in specific redox environments .
Physicochemical Properties
Table 1: Comparative Properties of this compound and Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
